1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
SPP 86 is a potent and selective cell-permeable inhibitor of the rearranged during transfection (RET) tyrosine kinase. It has an inhibitory concentration (IC50) of 8 nanomolar, making it highly effective in inhibiting RET-induced signaling pathways . This compound is particularly significant in cancer research due to its ability to inhibit key signaling pathways involved in cellular proliferation and survival .
Mechanism of Action
SPP-86, also known as 1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent and selective inhibitor of RET tyrosine kinase . This article will delve into the mechanism of action of SPP-86, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
The primary target of SPP-86 is the REarranged during Transfection (RET) receptor tyrosine kinase (RTK) . The RET receptor plays a crucial role in regulating key aspects of cellular proliferation and survival .
Mode of Action
SPP-86 interacts with its target, the RET receptor, by inhibiting its activity. It is a potent and selective cell permeable inhibitor of RET tyrosine kinase, with an IC50 of 8 nM .
Biochemical Pathways
SPP-86 affects the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways . By inhibiting the RET receptor, SPP-86 effectively inhibits ERK1/2 phosphorylation in certain cells expressing the RET/PTC1 rearrangement . Furthermore, it inhibits RET-induced estrogen receptorα (ERα) phosphorylation in MCF7 cells .
Pharmacokinetics
It is known that spp-86 is cell permeable, which suggests it can readily cross cell membranes to exert its effects .
Result of Action
The inhibition of RET by SPP-86 leads to a reduction in ERα phosphorylation, even below baseline levels, in certain experimental conditions . This suggests that SPP-86 can have a significant impact on cellular processes regulated by ERα.
Action Environment
The action, efficacy, and stability of SPP-86 can be influenced by various environmental factors. For instance, the presence of growth factors like GDNF can influence the effectiveness of SPP-86 in inhibiting RET-induced ERα phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPP 86 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Industrial Production Methods
Industrial production methods for SPP 86 are not widely available in the public domain.
Chemical Reactions Analysis
Types of Reactions
SPP 86 undergoes several types of chemical reactions, including:
Inhibition of RET-induced signaling pathways: It inhibits the phosphatidylinositide 3-kinases (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling pathways
Inhibition of estrogen receptor alpha (ERα) phosphorylation: It inhibits RET-induced ERα phosphorylation in MCF7 cells.
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the use of copper catalysts to facilitate the cycloaddition of azide and alkyne groups.
Cell culture conditions: SPP 86 is used in various cell culture experiments to study its effects on different signaling pathways
Major Products Formed
The major products formed from the reactions involving SPP 86 are primarily the inhibited forms of the signaling molecules and pathways it targets, such as PI3K/Akt, MAPK, and ERα .
Scientific Research Applications
SPP 86 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of RET-induced signaling pathways in various cancer cell lines, including thyroid cancer and breast cancer .
Signal Transduction Studies: Researchers use SPP 86 to investigate the role of RET in cellular signaling and its impact on cell proliferation and survival
Drug Development: SPP 86 serves as a lead compound for the development of new RET inhibitors with potential therapeutic applications
Comparison with Similar Compounds
Similar Compounds
Regorafenib: A multi-targeted receptor tyrosine kinase inhibitor that also inhibits RET, along with other kinases such as C-RAF, VEGFR2, and c-Kit.
Fedratinib: Another kinase inhibitor with activity against RET and other targets.
Agerafenib: A highly potent inhibitor of BRAF that also targets RET.
Uniqueness of SPP 86
SPP 86 is unique in its high selectivity and potency for RET tyrosine kinase inhibition. Its ability to inhibit RET-induced signaling pathways with an IC50 of 8 nanomolar sets it apart from other inhibitors . Additionally, its cell-permeable nature allows it to be effectively used in various in vitro and in vivo studies .
Properties
IUPAC Name |
3-(2-phenylethynyl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-11(2)21-16-14(15(17)18-10-19-16)13(20-21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,1-2H3,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOIRTDBHMDWMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C#CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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